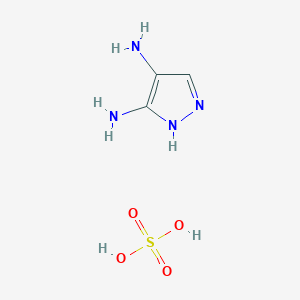
3-(Methylamino)isonicotinic Acid
Overview
Description
3-(Methylamino)isonicotinic Acid: is an organic compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinic acid, where a methylamino group is attached to the third position of the pyridine ring
Mechanism of Action
Target of Action
3-(Methylamino)isonicotinic Acid, structurally similar to isoniazid , primarily targets the Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis, a major infectious disease .
Mode of Action
This compound is a prodrug . It inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interaction with its targets results in the disruption of the bacterial cell wall, thereby inhibiting the growth of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of mycolic acids . Mycolic acids are long fatty acids found in the cell walls of the Mycobacterium genus . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
Given its structural similarity to isoniazid , it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved by disrupting the synthesis of mycolic acids, leading to the breakdown of the bacterial cell wall and subsequent cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)isonicotinic Acid can be achieved through several methods. One common approach involves the acylation of 4-trifluoromethyl nicotinic acid, followed by Hofmann degradation, hydrolysis, and esterification reactions . The reaction conditions typically involve the use of sulfuric acid and methanol, with the temperature controlled at minus 10°C during the addition of sulfuric acid, followed by refluxing for 8 hours .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The use of readily available raw materials and the recycling of reaction liquids, such as thionyl chloride, are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)isonicotinic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Methylamino)isonicotinic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied
Properties
IUPAC Name |
3-(methylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-4-9-3-2-5(6)7(10)11/h2-4,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSWDRAGEBOUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1530509.png)





![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)
![(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B1530523.png)


![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)



